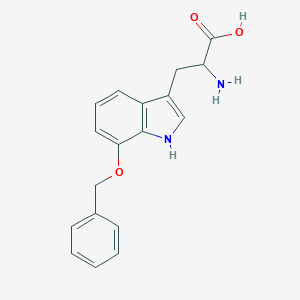

7-Benzyloxy-DL-tryptophan

Descripción general

Descripción

7-Benzyloxy-DL-tryptophan, also known as this compound, is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound is a derivative of tryptophan, an essential amino acid, and it may interact with the same biological targets as tryptophan .

Mode of Action

As a tryptophan derivative, it may interact with the same receptors and enzymes as tryptophan, potentially influencing the synthesis of serotonin and other bioactive molecules .

Biochemical Pathways

Tryptophan, the parent compound of 7-Benzyloxy-DL-tryptophan, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target

Result of Action

Given its structural similarity to tryptophan, it may influence the synthesis of bioactive molecules such as serotonin .

Análisis Bioquímico

Biochemical Properties

As a derivative of tryptophan, it may interact with enzymes, proteins, and other biomolecules involved in tryptophan metabolism .

Cellular Effects

It is known that disruptions in tryptophan metabolism can have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through interactions with biomolecules involved in tryptophan metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a boiling point of 234.5-236.0°C .

Metabolic Pathways

7-Benzyloxy-DL-tryptophan is likely involved in the metabolic pathways of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins involved in tryptophan metabolism .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Actividad Biológica

7-Benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by a benzyloxy group at the 7-position of the indole ring. Its molecular formula is with a CAS number of 66866-40-8. This compound has garnered attention in pharmacology due to its potential biological activities, particularly as an inhibitor of the L-type amino acid transporter 1 (LAT1), which plays a crucial role in cancer cell metabolism.

The primary mechanism of action for this compound involves its role as an inhibitor of LAT1 (SLC7A5). LAT1 is responsible for the transport of essential amino acids, including leucine, into cells. By competitively binding to LAT1, this compound disrupts the uptake of these amino acids, thereby limiting nutrient availability to cancer cells and potentially inhibiting their proliferation .

Comparative Inhibition Potency

Research has shown varying potencies among different benzyloxy-substituted tryptophan derivatives. For instance, while this compound is effective, the 5-substituted derivative has been reported to have an IC50 value of 19 μM for inhibiting L-leucine uptake in HT-29 human colon carcinoma cells, indicating that structural modifications can significantly influence inhibitory activity .

Biological Activity Evaluation

The biological activity of this compound can be assessed through various methodologies, including:

- Cell Culture Studies : Evaluating the compound's effect on cancer cell lines.

- Transport Assays : Measuring the inhibition of LAT1-mediated amino acid transport.

- In Vivo Studies : Investigating therapeutic effects in animal models.

Case Study: Inhibition of LAT1

In a study focused on the inhibition of LAT1 by tryptophan derivatives, it was found that substituents at different positions on the indole ring could enhance or diminish inhibitory effects. The study concluded that while this compound demonstrated notable inhibitory properties, further modifications could lead to more potent derivatives .

Applications

The implications of inhibiting LAT1 are significant in cancer therapy. By restricting amino acid availability, compounds like this compound can potentially slow down tumor growth and enhance the efficacy of existing treatments.

Summary Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Molecular Formula | C18H18N2O3 |

| CAS Number | 66866-40-8 |

| Mechanism of Action | Inhibitor of L-type amino acid transporter (LAT1) |

| IC50 (5-substituted derivative) | 19 μM for L-leucine uptake |

| Potential Applications | Cancer therapy, metabolic modulation |

Aplicaciones Científicas De Investigación

Chemical Applications

Peptide Synthesis

7-Benzyloxy-DL-tryptophan is primarily utilized as a protected amino acid in peptide synthesis. The benzyloxy group provides stability and can be selectively removed under specific conditions, allowing for the formation of peptides with precise sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used alongside this compound to protect the amino group during synthesis, facilitating the coupling of peptide chains without unwanted side reactions.

Oxidation and Reduction Reactions

This compound can also participate in various chemical transformations. For instance, it can be oxidized to yield benzaldehyde derivatives or reduced to form hydroxyl derivatives of tryptophan. These transformations are crucial for synthesizing complex organic molecules and exploring their biochemical properties.

Biological Applications

Inhibition of Amino Acid Transporters

Recent studies have highlighted the potential of this compound derivatives as inhibitors of the L-type amino acid transporter LAT1 (SLC7A5), which is implicated in cancer cell proliferation. Among various isomers, the 5-substituted derivative showed significant inhibitory activity against [3H]-l-Leu uptake in HT-29 human colon carcinoma cells, making it a candidate for anticancer drug development .

Anti-Kinetoplastid Activity

Research has also indicated that tryptophan derivatives, including this compound, may exhibit anti-kinetoplastid properties. Kinetoplastids are a group of protozoan parasites responsible for diseases such as sleeping sickness and Chagas disease. The therapeutic potential of these derivatives is being explored through various experimental investigations aimed at understanding their efficacy against kinetoplastid growth .

Medical Applications

Peptide-Based Drug Development

In the realm of medicine, this compound serves as a building block for developing peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioactivity. This application is particularly relevant in designing drugs targeting specific biological pathways or diseases .

Data Tables

Case Studies

-

Inhibition Studies on LAT1 Transporter

- A series of experiments were conducted to evaluate the inhibitory effects of various benzyloxy-tryptophans on LAT1 activity in cancer cells. The results indicated that modifications to the benzene ring significantly influenced inhibitory potency, with the 5-substituted derivative demonstrating the highest efficacy .

-

Therapeutic Potential Against Kinetoplastids

- A comprehensive literature review synthesized findings from multiple studies investigating tryptophan derivatives' effects on kinetoplastids. The review highlighted promising results indicating that certain derivatives could inhibit parasite growth effectively, warranting further research into their mechanisms and therapeutic applications .

Propiedades

IUPAC Name |

2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHVBFNZTDNYRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370758 | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-40-8 | |

| Record name | 66866-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.